

Myristoyl methyl glucamide fundamental properties for researchers

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Compound of Interest

Compound Name: Myristoyl methyl glucamide

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A Technical Guide to Myristoyl Methyl Glucamide for Researchers

Myristoyl Methyl Glucamide is a non-ionic surfactant belonging to the family of N-acyl-N-methylglucamides, which are derived from renewable resources such as glucose and fatty acids. This class of surfactants is gaining significant attention in various scientific and industrial fields, including drug delivery and formulation, due to its favorable biocompatibility, biodegradability, and mildness. This guide provides an in-depth overview of the fundamental properties of Myristoyl Methyl Glucamide, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of **Myristoyl Methyl Glucamide** is crucial for its application in research and development. While specific experimental data for the myristoyl derivative is not extensively available in public literature, the properties can be reliably inferred from studies on homologous N-acyl-N-methylglucamides (MEGA-n).

Table 1: Fundamental Properties of Myristoyl Methyl Glucamide and Related Compounds



Property	Value	Remarks
Molecular Weight	405.6 g/mol	For N-myristoyl-N-methylglucamide.
Synonyms	N-myristoyl-N- methylglucamine, MEGA-14	
CAS Number	87157-58-2	For N-myristoyl-N-methylglucamine.[1]
Critical Micelle Concentration (CMC)	Estimated in the range of 0.1 - 1.0 mM	This is an estimated range based on data for similar N-acyl-N-methylglucamides (MEGA-n). The CMC is influenced by factors such as temperature and the presence of electrolytes.[2]
Surface Tension	Significantly reduces the surface tension of water.	N-acyl-N-methylglucamides are effective at reducing surface tension. The precise value at the CMC is not readily available but is expected to be in the range of 25-35 mN/m.

Synthesis of Myristoyl Methyl Glucamide

The synthesis of N-acyl-N-methylglucamides, including **Myristoyl Methyl Glucamide**, typically involves a two-step process. The general methodology is outlined below, based on established chemical principles for amide synthesis.

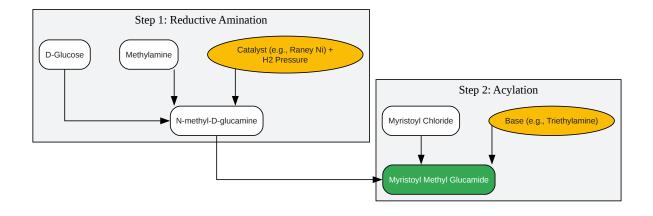
Experimental Protocol: Synthesis of N-Myristoyl-N-methylglucamide

- Reductive Amination of Glucose:
 - Objective: To produce N-methyl-D-glucamine.



- Procedure: D-glucose is reacted with methylamine in an aqueous or alcoholic solution under a hydrogen atmosphere in the presence of a suitable catalyst (e.g., Raney nickel or a supported noble metal catalyst like Pd/C). The reaction is typically carried out at elevated temperature and pressure.
- Purification: The resulting N-methyl-D-glucamine is purified by crystallization.
- Acylation of N-methyl-D-glucamine:
 - Objective: To attach the myristoyl fatty acid chain.
 - Procedure: N-methyl-D-glucamine is dissolved in a suitable solvent (e.g., a polar aprotic solvent like dimethylformamide). Myristoyl chloride (the acyl chloride of myristic acid) is added dropwise to the solution, often in the presence of a base (e.g., triethylamine) to neutralize the HCl formed during the reaction. The reaction is typically carried out at room temperature or with gentle heating.
 - Purification: The final product, Myristoyl Methyl Glucamide, is purified by precipitation, followed by washing and drying.

Below is a DOT script for a diagram illustrating the synthesis workflow.





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Synthesis workflow for Myristoyl Methyl Glucamide.

Characterization Methods

The characterization of **Myristoyl Methyl Glucamide** involves determining its key surfactant properties. The following are standard experimental protocols for these measurements.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

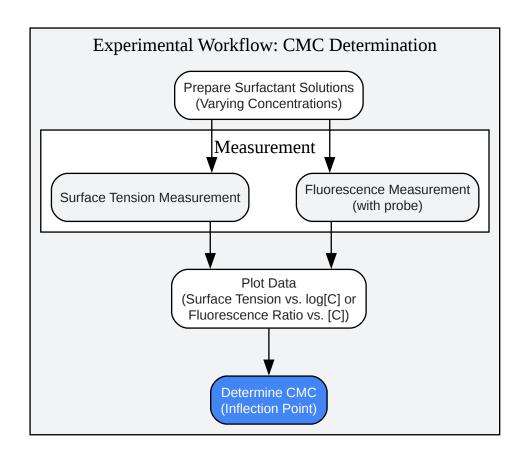
The CMC can be determined by various methods that detect the onset of micelle formation.

- Surface Tension Method:
 - Prepare a series of aqueous solutions of Myristoyl Methyl Glucamide with varying concentrations.
 - Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[3][4][5]
 - Plot the surface tension as a function of the logarithm of the surfactant concentration.
 - The CMC is the concentration at which a sharp break in the curve is observed, indicating the saturation of the air-water interface and the beginning of micelle formation.[6][7]
- Fluorescent Probe Method:
 - Use a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
 - Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.
 - Measure the fluorescence emission spectrum of each solution.
 - Plot the ratio of the intensities of two specific emission peaks (e.g., I1/I3 for pyrene) against the surfactant concentration.



The CMC is determined from the inflection point of this plot.[8]

Below is a DOT script for a diagram illustrating the experimental workflow for CMC determination.



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Workflow for determining the Critical Micelle Concentration (CMC).

Applications in Drug Development

The self-assembling nature of surfactants like **Myristoyl Methyl Glucamide** into micelles above their CMC makes them attractive for drug delivery applications. These micelles can encapsulate hydrophobic drugs, increasing their aqueous solubility and stability.

Potential Applications:

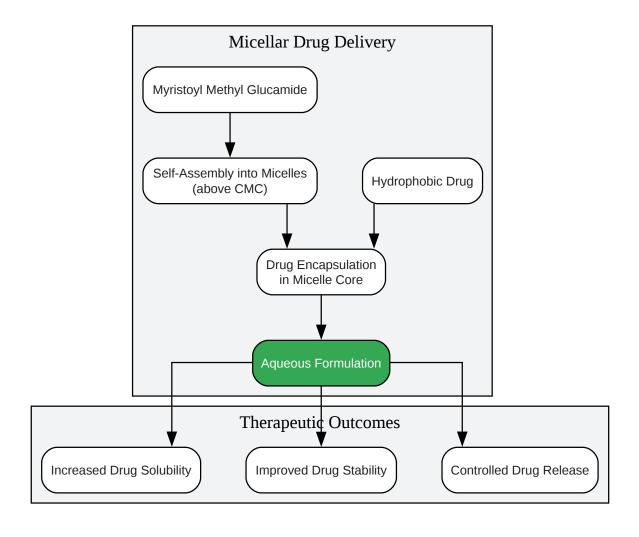
• Solubilization of Poorly Soluble Drugs: The hydrophobic core of the micelles can serve as a reservoir for hydrophobic drug molecules, enhancing their apparent solubility in aqueous



formulations.

- Controlled Release: The formulation of drugs within micelles can potentially lead to a more controlled and sustained release profile.
- Targeted Drug Delivery: The surface of the micelles can be functionalized with targeting ligands to direct the encapsulated drug to specific cells or tissues.

Below is a DOT script for a diagram illustrating the logical relationship in micellar drug delivery.



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Logical flow of micellar drug delivery using Myristoyl Methyl Glucamide.

Safety and Biocompatibility



N-acyl-N-methylglucamides are generally considered to be mild and biocompatible surfactants. Their derivation from natural feedstocks contributes to their favorable safety profile. However, as with any excipient, comprehensive toxicological studies are necessary to establish the safety of **Myristoyl Methyl Glucamide** for any specific drug formulation or application.

Conclusion

Myristoyl Methyl Glucamide presents a promising option as a non-ionic surfactant for various research and drug development applications. Its favorable physicochemical properties, combined with its expected biocompatibility, make it a valuable tool for formulation scientists. While specific experimental data for this particular molecule is emerging, the well-established characteristics of the N-acyl-N-methylglucamide family provide a strong foundation for its investigation and application. Further research to fully characterize its properties and explore its potential in advanced drug delivery systems is warranted.

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